![molecular formula C12H15BrN2 B13213361 6-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B13213361.png)
6-Bromospiro[indoline-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromospiro[indoline-3,4’-piperidine] is a chemical compound that belongs to the category of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a bromine atom at the 6th position of the indoline ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[indoline-3,4’-piperidine] typically involves the reaction of benzyl 4-formylpiperidine-1-carboxylate with (3-bromophenyl)hydrazine in the presence of trifluoroacetic acid (TFA) at 0°C. The resulting mixture is then subjected to further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for 6-Bromospiro[indoline-3,4’-piperidine] are not well-documented in the public domain. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[indoline-3,4’-piperidine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted spiro compounds .
Scientific Research Applications
6-Bromospiro[indoline-3,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and other heterocyclic structures.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Bromospiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction leads to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key signaling molecules and regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
6-Bromospiro[indoline-3,4’-piperidin]-2-one: This compound has a similar spiro structure but differs in the presence of a carbonyl group at the 2nd position.
Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate: This derivative includes a benzyl group and a carboxylate functional group.
Uniqueness
6-Bromospiro[indoline-3,4’-piperidine] is unique due to its specific spiro linkage and the presence of a bromine atom at the 6th position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15BrN2 |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
6-bromospiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C12H15BrN2/c13-9-1-2-10-11(7-9)15-8-12(10)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2 |
InChI Key |
QRSKLWQTTCHHOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



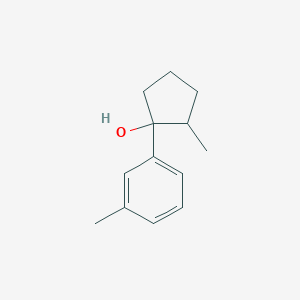
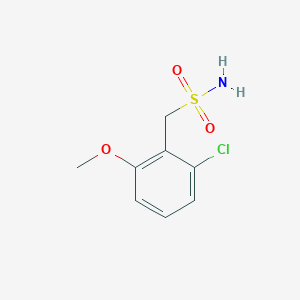
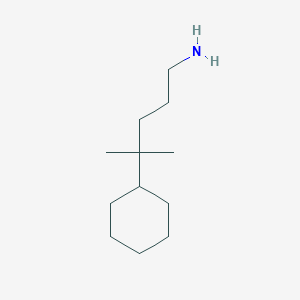

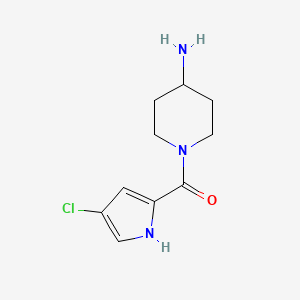
![Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13213317.png)
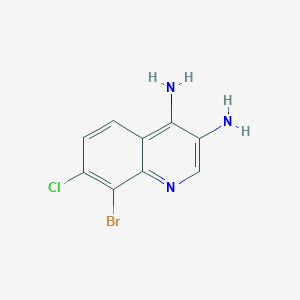

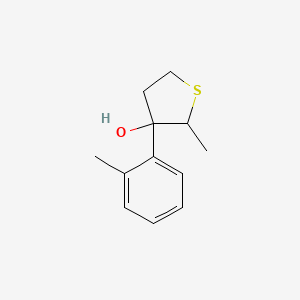
![8,8-Dimethyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13213336.png)

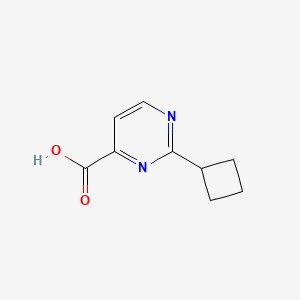
![2-{Thieno[2,3-d]pyrimidin-4-ylamino}propanoic acid](/img/structure/B13213341.png)
